molecular formula C25H26N6O3S B2585982 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1038407-88-3

2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2585982
CAS No.: 1038407-88-3
M. Wt: 490.58
InChI Key: PAFKLOUMDXPNCY-UHFFFAOYSA-N
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Description

2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes an imidazo[1,2-c]quinazoline core, a phenylpiperazine moiety, and a sulfanylacetamide group. Its intricate structure suggests it may have significant biological activity, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

The synthesis of 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves multiple steps, typically starting with the preparation of the imidazo[1,2-c]quinazoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the sulfanylacetamide group is attached via thiol-ene click chemistry or other suitable methods. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound may have therapeutic potential, particularly in the development of drugs for neurological disorders or cancer.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, suggesting potential effects on neurological pathways. The imidazo[1,2-c]quinazoline core may also contribute to its biological activity by interacting with DNA or proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-c]quinazoline derivatives and phenylpiperazine-containing molecules. For example:

The uniqueness of 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide lies in its combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c26-21(32)16-35-25-28-19-9-5-4-8-18(19)23-27-20(24(34)31(23)25)10-11-22(33)30-14-12-29(13-15-30)17-6-2-1-3-7-17/h1-9,20H,10-16H2,(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKLOUMDXPNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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